molecular formula C15H23NO3 B212031 (1S,2S)-1-Phenyl-2-(methyl tert-butoxycarbonylamino)-1-propanol

(1S,2S)-1-Phenyl-2-(methyl tert-butoxycarbonylamino)-1-propanol

Cat. No.: B212031
M. Wt: 265.35 g/mol
InChI Key: SIKODEFLCMOILM-WCQYABFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudoephedrine tert-butyl carbamate is a chemical compound categorized as an amphetamine. It is a derivative of pseudoephedrine, where the amino group is protected by a tert-butyl carbamate group. This compound is primarily used as an analytical reference standard and as a precursor in the synthesis of other compounds, such as methamphetamine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pseudoephedrine tert-butyl carbamate typically involves the reaction of pseudoephedrine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium carbonate. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate .

Industrial Production Methods: Industrial production of pseudoephedrine tert-butyl carbamate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Pseudoephedrine tert-butyl carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of pseudoephedrine tert-butyl carbamate involves its role as a protecting group for the amino function of pseudoephedrine. The carbamate group stabilizes the molecule, preventing unwanted reactions during synthetic processes. Upon hydrolysis, the free amine is released, allowing it to participate in further chemical reactions .

Comparison with Similar Compounds

Uniqueness: Pseudoephedrine tert-butyl carbamate is unique due to its role as a protecting group, which allows for selective reactions and modifications in synthetic chemistry. This property makes it valuable in the synthesis of complex molecules where the protection of the amino group is crucial .

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C15H23NO3/c1-11(13(17)12-9-7-6-8-10-12)16(5)14(18)19-15(2,3)4/h6-11,13,17H,1-5H3/t11-,13+/m0/s1

InChI Key

SIKODEFLCMOILM-WCQYABFASA-N

SMILES

CC(C(C1=CC=CC=C1)O)N(C)C(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C(=O)OC(C)(C)C

Synonyms

t-BOC Pseudoephedrine; N-Butoxycarbonyl-Pseudoephedrine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1S,2S)-1-Phenyl-2-(methyl tert-butoxycarbonylamino)-1-propanol
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(1S,2S)-1-Phenyl-2-(methyl tert-butoxycarbonylamino)-1-propanol
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(1S,2S)-1-Phenyl-2-(methyl tert-butoxycarbonylamino)-1-propanol
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(1S,2S)-1-Phenyl-2-(methyl tert-butoxycarbonylamino)-1-propanol
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(1S,2S)-1-Phenyl-2-(methyl tert-butoxycarbonylamino)-1-propanol
Reactant of Route 6
(1S,2S)-1-Phenyl-2-(methyl tert-butoxycarbonylamino)-1-propanol

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